molecular formula C19H26N4O2 B5214093 N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide

N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide

Cat. No. B5214093
M. Wt: 342.4 g/mol
InChI Key: ZZFKBBLBMFKWDV-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC), which is an important enzyme in the nitric oxide (NO) signaling pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and cancer.

Mechanism of Action

N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 is a potent and selective activator of sGC, which is an important enzyme in the NO signaling pathway. When NO binds to sGC, it activates the enzyme to produce cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and leads to various downstream effects. N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 mimics the effects of NO by directly binding to the heme group of sGC and activating the enzyme to produce cGMP.
Biochemical and physiological effects:
N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, anti-platelet effects, and anti-proliferative effects. These effects are mediated by the activation of the NO signaling pathway and the subsequent production of cGMP.

Advantages and Limitations for Lab Experiments

N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, there are also some limitations to its use, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are several future directions for the study of N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272, including:
1. Further investigation of its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and cancer.
2. Development of more potent and selective sGC activators based on the structure of N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272.
3. Investigation of the mechanisms underlying the anti-inflammatory, anti-platelet, and anti-proliferative effects of N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272.
4. Investigation of the potential use of N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 as a tool compound to study the NO signaling pathway and its downstream effects.
5. Investigation of the potential use of N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 in combination with other drugs for synergistic effects in the treatment of various diseases.

Synthesis Methods

N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 3-aminopropanol with benzyl cyanide to form N-benzyl-3-aminopropanenitrile. This intermediate is then reacted with 4-morpholinepropanol to form N-benzyl-3-{[3-(4-morpholinyl)propyl]amino}propanenitrile. The final step involves the reaction of this intermediate with ethyl acrylate in the presence of a palladium catalyst to form N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272.

Scientific Research Applications

N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and cancer. In cardiovascular disorders, N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia/reperfusion injury. In pulmonary hypertension, N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. In cancer, N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells.

properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-(3-morpholin-4-ylpropylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-16(21-8-5-9-23-10-12-25-13-11-23)18(14-20)19(24)22-15-17-6-3-2-4-7-17/h2-4,6-7,21H,5,8-13,15H2,1H3,(H,22,24)/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFKBBLBMFKWDV-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NCC1=CC=CC=C1)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NCC1=CC=CC=C1)/NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-benzyl-2-cyano-3-{[3-(morpholin-4-yl)propyl]amino}but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.